Z-Arg-Amc HCl

概要

説明

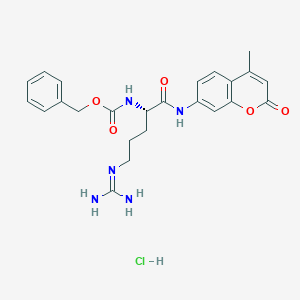

Z-(L-Arg)-AMC (塩酸塩) は、カルボベンゾキシ-L-アルギニン-7-アミノ-4-メチルクマリン塩酸塩としても知られており、様々な生化学および医学研究において使用されている合成化合物です。L-アルギニンの誘導体であり、L-アルギニンはタンパク質合成と様々な代謝経路において重要な役割を果たすアミノ酸です。この化合物は、プロテアーゼ活性を研究するために酵素アッセイの基質として頻繁に使用されます。

作用機序

Z-(L-Arg)-AMC (塩酸塩) の作用機序は、プロテアーゼの基質として使用されることに関係しています。この化合物がプロテアーゼによって切断されると、7-アミノ-4-メチルクマリンが遊離し、紫外線下で蛍光を発します。この蛍光は、プロテアーゼの活性を測定するために測定することができます。 分子標的は様々なプロテアーゼであり、関与する経路はタンパク質分解と調節に関連しています .

生化学分析

Biochemical Properties

Z-L-Arg 7-amido-4-methylcoumarin hydrochloride interacts with enzymes such as trypsin and papain . The compound serves as a substrate for these enzymes, and its cleavage results in the release of a fluorescent product that can be detected and quantified . This property makes it a valuable tool for studying the activity of these enzymes in various biochemical reactions.

Cellular Effects

The effects of Z-L-Arg 7-amido-4-methylcoumarin hydrochloride on cells are primarily related to its role as a substrate for specific enzymes. The cleavage of this compound by enzymes like trypsin and papain can influence various cellular processes. For instance, the enzymatic activity can be linked to protein degradation pathways, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, Z-L-Arg 7-amido-4-methylcoumarin hydrochloride acts as a substrate for enzymes such as trypsin and papain . These enzymes cleave the compound, resulting in the release of a fluorescent product. This fluorescence can be measured, providing a quantitative readout of the enzyme’s activity .

Metabolic Pathways

Z-L-Arg 7-amido-4-methylcoumarin hydrochloride is involved in the metabolic pathways of enzymes like trypsin and papain . These enzymes metabolize the compound by cleaving it, which results in the release of a fluorescent product .

準備方法

合成経路と反応条件

Z-(L-Arg)-AMC (塩酸塩) の合成には、L-アルギニンのアミノ基をカルボベンゾキシ (Cbz) 基で保護し、その後、7-アミノ-4-メチルクマリンとカップリングすることが含まれます。反応は通常、ジシクロヘキシルカルボジイミド (DCC) や N-ヒドロキシスクシンイミド (NHS) などのカップリング試薬を用いて穏やかな条件下で行われ、アミド結合の形成を促進します。 最終生成物は、結晶化またはクロマトグラフィー技術により精製されます .

工業生産方法

Z-(L-Arg)-AMC (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化し、コストを最小限に抑えるために反応条件を最適化することが含まれます。 研究および製薬用途に必要な厳しい品質基準を満たすために、高速液体クロマトグラフィー (HPLC) などの高度な精製技術が用いられています .

化学反応の分析

反応の種類

Z-(L-Arg)-AMC (塩酸塩) は、次のような様々な化学反応を起こします。

加水分解: アミド結合は、酸性または塩基性条件下で加水分解され、L-アルギニンと7-アミノ-4-メチルクマリンが遊離します。

酸化: この化合物は、特にL-アルギニンのグアニジノ基で酸化反応を起こす可能性があります。

一般的な試薬と条件

加水分解: 酸性または塩基性溶液、高温。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。

置換: 求核試薬、触媒、適切な溶媒.

形成される主な生成物

加水分解: L-アルギニンと7-アミノ-4-メチルクマリン。

酸化: L-アルギニンの酸化誘導体。

置換: 様々な置換ベンジル誘導体.

科学研究への応用

Z-(L-Arg)-AMC (塩酸塩) は、特に以下の分野において科学研究で広く使用されています。

化学: プロテアーゼや他の酵素の活性を研究するための酵素アッセイの基質として。

生物学: 細胞生物学において、タンパク質分解経路や酵素動力学を調べるために。

医学: 創薬および開発において、プロテアーゼの潜在的な阻害剤をスクリーニングするために。

科学的研究の応用

Z-(L-Arg)-AMC (hydrochloride) is widely used in scientific research, particularly in the following fields:

Chemistry: As a substrate in enzymatic assays to study the activity of proteases and other enzymes.

Biology: In cell biology to investigate protein degradation pathways and enzyme kinetics.

Medicine: In drug discovery and development to screen for potential inhibitors of proteases.

Industry: In the production of diagnostic kits and research reagents

類似化合物との比較

類似化合物

- Z-Phe-Arg-7-アミド-4-メチルクマリン塩酸塩

- Z-Arg-Arg-7-アミド-4-メチルクマリン塩酸塩

- Nα-ベンゾイル-L-アルギニン-7-アミド-4-メチルクマリン塩酸塩

独自性

Z-(L-Arg)-AMC (塩酸塩) は、特定のプロテアーゼに対して非常に感度が高く、特異的な基質となることを可能にするその特異的な構造のために独自です。 その蛍光特性により、酵素反応のリアルタイムモニタリングのための優れたツールとなり、酵素動力学と活性に関する貴重な洞察を提供します .

生物活性

Z-Arg-Amc HCl, also known as Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate specifically designed for the lysosomal cysteine protease cathepsin B. This compound is notable for its role in various biological processes, particularly in cancer research and neurological studies. The following sections will explore its chemical properties, biological activity, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS Number | 88937-61-5 |

| Molecular Formula | C₃₀H₃₉N₉O₆ |

| Molecular Weight | 621.69 g/mol |

| Density | 1.41 g/cm³ |

| Purity | >96% |

| Storage | -20 °C or below |

This compound functions as a substrate for cathepsin B, which is involved in intracellular protein degradation. Upon cleavage by cathepsin B, it releases the fluorescent compound 7-amido-4-methylcoumarin (AMC), allowing for quantification of enzyme activity through fluorescence measurement. This property makes it particularly useful in assays to measure cathepsin B activity in various biological samples.

Role in Cancer Research

Research indicates that cathepsin B plays a crucial role in tumor progression and metastasis. Studies have demonstrated that this compound can be used to assess cathepsin B activity in cancer cell lines. For instance, a study showed that higher levels of cathepsin B activity were detected in transformed human cancer cell lines compared to normal endothelial cells, indicating its potential as a biomarker for cancer progression .

Neurological Implications

Cathepsin B has been implicated in various neurological disorders, including Alzheimer's disease and traumatic brain injury. Elevated levels of cathepsin B are associated with neurodegenerative processes. This compound's ability to penetrate the blood-brain barrier makes it a valuable tool for studying these conditions .

Case Studies and Research Findings

- Tumor Progression Study : A study utilized this compound to evaluate cathepsin B activity across different cell lines. It was found that inhibition of cathepsin B using selective inhibitors significantly reduced AMC release, demonstrating the compound's effectiveness in studying proteolytic activity related to tumor invasiveness .

- Neurodegeneration Research : In research focusing on Alzheimer's disease, this compound was employed to quantify cathepsin B activity in neuronal cells. The findings suggested that modulation of cathepsin B could influence neurodegenerative pathways, highlighting its potential as a therapeutic target .

- Fluorescent Assay Development : A microplate assay developed for measuring cathepsin B activity used this compound as a substrate. This assay provided insights into the enzyme's role in cancer biology and facilitated high-throughput screening of potential inhibitors .

特性

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O5.ClH/c1-15-12-21(30)34-20-13-17(9-10-18(15)20)28-22(31)19(8-5-11-27-23(25)26)29-24(32)33-14-16-6-3-2-4-7-16;/h2-4,6-7,9-10,12-13,19H,5,8,11,14H2,1H3,(H,28,31)(H,29,32)(H4,25,26,27);1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWCRDUTYUBXOL-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220638 | |

| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70375-22-3 | |

| Record name | Carbamic acid, [(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]-, phenylmethyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70375-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070375223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-[4-(amidinoamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]carbamate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。